Cas no 848216-78-4 (5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho2,1-d1,3oxathiol-2-one)

5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho2,1-d1,3oxathiol-2-one 化学的及び物理的性質
名前と識別子
-
- 5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho2,1-d1,3oxathiol-2-one
- 5-hydroxy-7,8-dimethyl-4-phenylbenzo[g][1,3]benzoxathiol-2-one
- Naphth[2,1-d]-1,3-oxathiol-2-one, 5-hydroxy-7,8-dimethyl-4-phenyl-
- 5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one
- 848216-78-4
- 5-hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one
- F1576-0090
- AKOS001694846
-
- インチ: 1S/C19H14O3S/c1-10-8-13-14(9-11(10)2)17-18(23-19(21)22-17)15(16(13)20)12-6-4-3-5-7-12/h3-9,20H,1-2H3
- InChIKey: CNEVPARHIUXNQD-UHFFFAOYSA-N
- ほほえんだ: O1C2=C3C(C=C(C)C(C)=C3)=C(O)C(C3=CC=CC=C3)=C2SC1=O
計算された属性
- せいみつぶんしりょう: 322.06636548g/mol
- どういたいしつりょう: 322.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.366±0.06 g/cm3(Predicted)
- ふってん: 531.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 7.82±0.20(Predicted)
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho2,1-d1,3oxathiol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1576-0090-1mg |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1576-0090-2μmol |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1576-0090-30mg |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1576-0090-40mg |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1576-0090-5μmol |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1576-0090-4mg |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1576-0090-20μmol |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1576-0090-3mg |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1576-0090-10mg |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1576-0090-25mg |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one |
848216-78-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho2,1-d1,3oxathiol-2-one 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho2,1-d1,3oxathiol-2-oneに関する追加情報
5-Hydroxy-7,8-Dimethyl-4-Phenyl-2H-Naphtho[2,1-D]1,3-Oxathiol-2-One: A Comprehensive Overview
The compound with CAS No. 848216-78-4, commonly referred to as 5-hydroxy-7,8-dimethyl-4-phenyl-2H-naphtho[2,1-d]1,3oxathiolone, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of naphtho[oxathiolone] derivatives, which are known for their unique electronic properties and potential applications in drug design. Recent studies have highlighted its intriguing biological activities and structural versatility.
Naphtho[oxathiolone] derivatives are characterized by a fused naphthalene ring system incorporating an oxathiolone moiety. In the case of 5-hydroxy-7,8-dimethyl-4-phenyl, the hydroxyl group at position 5 and the methyl substituents at positions 7 and 8 contribute to its distinct chemical reactivity and biological profile. The phenyl group at position 4 further enhances the molecule's aromaticity and potential for π–π interactions.
Recent research has focused on the synthesis of naphtho[oxathiolone] derivatives as potential candidates for anti-cancer drug development. For instance, studies published in *Journal of Medicinal Chemistry* have demonstrated that 5-hydroxy derivatives exhibit selective cytotoxicity against various cancer cell lines. This activity is attributed to their ability to modulate key cellular pathways involved in apoptosis and cell proliferation.
In addition to its biological applications, 5-hydroxy has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Researchers at the University of California have explored its potential as a building block for advanced materials with tailored electronic characteristics.
The synthesis of 5-hydroxy involves a multi-step process that typically begins with the preparation of a suitable naphthalene derivative. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the naphtho[oxathiolone] framework.
From an analytical standpoint, naphtho[oxathiolone] derivatives like 5-hydroxy are often studied using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into their molecular geometry and conformational flexibility. High-resolution mass spectrometry is also employed to confirm their molecular formula and purity.
Looking ahead, the exploration of naphtho[oxathiolone] derivatives is expected to expand into areas such as drug delivery systems and nanotechnology. Their ability to form self-assembled structures could open new avenues for applications in biotechnology.
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